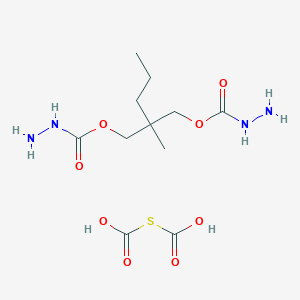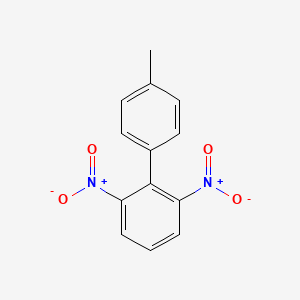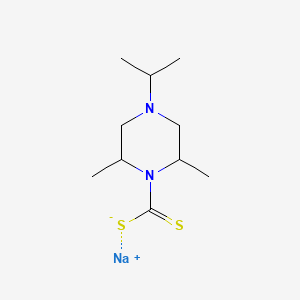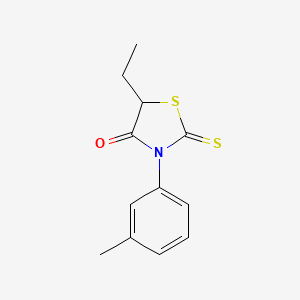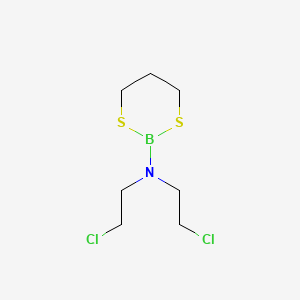
n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine: is a chemical compound known for its unique structure and reactivity. It contains both chloroethyl and dithiaborinan groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine typically involves the reaction of 2-chloroethylamine with a dithiaborinan precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or chloroform, and the reaction temperature is maintained at around 0-5°C to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the preparation of intermediates, followed by their reaction under optimized conditions to produce the final product. The use of catalysts and specific reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine involves its interaction with molecular targets through its chloroethyl and dithiaborinan groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, resulting in various biological effects. The compound may also interfere with cellular pathways and processes, leading to its observed biological activity.
Vergleich Mit ähnlichen Verbindungen
Tris(2-chloroethyl)amine: Known for its use in chemical synthesis and as a precursor for other compounds.
N,N-Bis(2-chloroethyl)cyclopropanamine:
N-Nitroso Bis(2-chloroethyl)amine: Investigated for its biological activity and potential use in medicine.
Eigenschaften
CAS-Nummer |
23068-60-2 |
|---|---|
Molekularformel |
C7H14BCl2NS2 |
Molekulargewicht |
258.0 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine |
InChI |
InChI=1S/C7H14BCl2NS2/c9-2-4-11(5-3-10)8-12-6-1-7-13-8/h1-7H2 |
InChI-Schlüssel |
ZHPIBNWMQFJTGI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(SCCCS1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




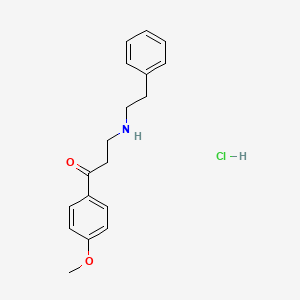
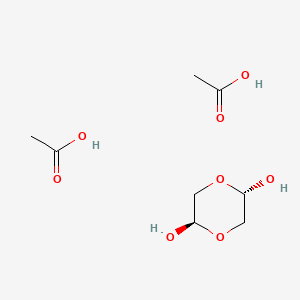
![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)


